molecular formula C21H19N5OS B10884369 1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone

1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone

Cat. No.: B10884369
M. Wt: 389.5 g/mol
InChI Key: WRXDDAIDFRUOCP-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone is a heterocyclic compound featuring a 3,4-dihydroquinoline scaffold linked via an ethanone bridge to a 5-methyl-[1,2,4]triazino[5,6-b]indole moiety. This structure combines aromatic and partially saturated systems, which may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C21H19N5OS

Molecular Weight

389.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H19N5OS/c1-25-17-11-5-3-9-15(17)19-20(25)22-21(24-23-19)28-13-18(27)26-12-6-8-14-7-2-4-10-16(14)26/h2-5,7,9-11H,6,8,12-13H2,1H3

InChI Key

WRXDDAIDFRUOCP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. The preparation begins with the synthesis of the quinoline and indole derivatives, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound’s quinoline and indole moieties allow it to bind to various receptors and enzymes, modulating their activity. This can result in the inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The target compound’s estimated XLogP3 (~3.8) exceeds that of the oxadiazole derivative (3.2) and the azepane analog (3.5) , likely due to the 3,4-dihydroquinoline’s planar aromatic system enhancing hydrophobic interactions.

Bioactivity: The triazinoindole-containing compounds (target and azepane analog) may exhibit kinase inhibition or anticancer activity, as triazinoindoles are associated with DNA intercalation . In contrast, the oxadiazole derivative’s phenoxymethyl group could modulate selectivity toward enzymes like cyclooxygenase .

Solubility: The azepane analog’s saturated seven-membered ring may improve aqueous solubility compared to the target compound’s partially unsaturated quinoline system .

Biological Activity

The compound 1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound features a quinoline moiety linked to a triazinoindole structure through a sulfanyl group. This unique arrangement may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Properties : Many derivatives of quinoline and triazine are known for their cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds containing quinoline and triazine rings have shown effectiveness against bacterial and fungal strains.

Anticancer Activity

A study published in Molecules highlighted the anticancer potential of tetrahydroquinoline derivatives. The findings suggest that modifications at specific positions on the quinoline structure can enhance antiproliferative effects against cancer cell lines such as DU145 (prostate carcinoma) and MCF7 (breast adenocarcinoma) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 Value (µM)Activity
Compound ADU14510Moderate
Compound BMCF715High
1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanoneH460TBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.
  • Targeting Specific Pathways : The compound may influence signaling pathways involved in tumor growth and survival.

Case Studies

Several studies have investigated the biological activity of compounds related to 1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone:

  • A recent study demonstrated that modifications to the quinoline ring significantly enhanced cytotoxicity against lung cancer cells .
  • Another investigation revealed that triazine derivatives exhibited potent antimicrobial activity against resistant bacterial strains .

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